![molecular formula C19H22N4O3S B2611037 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872627-62-8](/img/structure/B2611037.png)
5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxyethyl sulfanyl group, a dimethyl group, and a methylphenyl group
Vorbereitungsmethoden
The synthesis of 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Diazino[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazino[4,5-d]pyrimidine core.
Introduction of the Ethoxyethyl Sulfanyl Group: The ethoxyethyl sulfanyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyethyl sulfanyl reagent reacts with the diazino[4,5-d]pyrimidine core.
Addition of the Dimethyl and Methylphenyl Groups: The dimethyl and methylphenyl groups are introduced through alkylation reactions, using suitable alkylating agents.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as the reduction of the diazino ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, particularly under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione include other diazino[4,5-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and potency. Some examples of similar compounds include:
- 5-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-chlorophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-fluorophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
These similar compounds highlight the versatility and potential of the diazino[4,5-d]pyrimidine scaffold for various applications.
Eigenschaften
IUPAC Name |
5-(2-ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-5-26-10-11-27-17-14-16(22(3)19(25)23(4)18(14)24)20-15(21-17)13-9-7-6-8-12(13)2/h6-9H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVWJRJRJOPQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2610956.png)
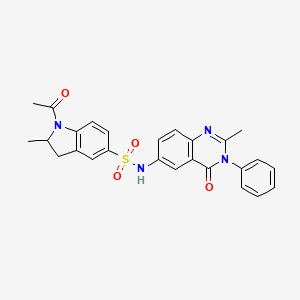
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2610959.png)
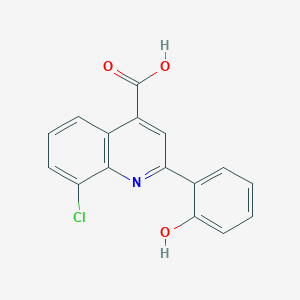
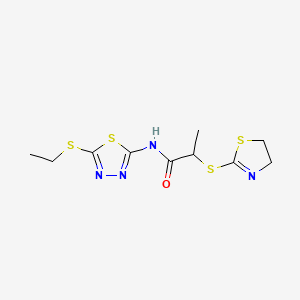
![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)
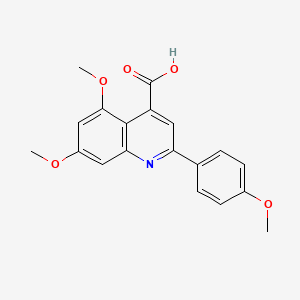
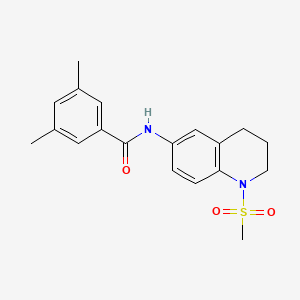
![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(propan-2-ylidene)amino]thiourea](/img/structure/B2610969.png)
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2610970.png)
![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
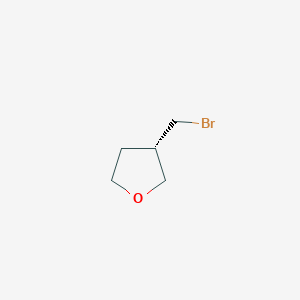
![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)
